molecular formula C17H11ClN2O3S B2907315 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide CAS No. 477547-48-1

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide

Cat. No.: B2907315
CAS No.: 477547-48-1
M. Wt: 358.8
InChI Key: UIGOIERQXYAIGR-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a benzodioxole group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with chlorobenzoyl chloride in the presence of a base such as triethylamine. The benzodioxole group can be introduced through subsequent reactions involving 1,3-benzodioxol-5-yl derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the chlorobenzamide group to produce amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Amines derived from the chlorobenzamide group.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry and Biology: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide has been studied for its potential biological activities, including anticancer, antioxidant, and antimicrobial properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: In the medical field, this compound has shown promise in preclinical studies for the treatment of certain cancers and inflammatory diseases. Its ability to modulate biological pathways makes it a valuable tool in drug discovery and development.

Industry: The compound's chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The chlorobenzamide group can interact with proteins and nucleic acids, influencing cellular processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.

  • Proteins and Nucleic Acids: Interactions with these molecules can affect gene expression and protein function.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole-based compounds with similar biological activities.

  • Benzodioxole Compounds: Compounds containing the benzodioxole group, which share structural similarities.

  • Chlorobenzamide Derivatives: Other chlorobenzamide derivatives used in medicinal chemistry.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S/c18-12-3-1-2-11(6-12)16(21)20-17-19-13(8-24-17)10-4-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGOIERQXYAIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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